3-(Boc-aminomethyl)azetidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

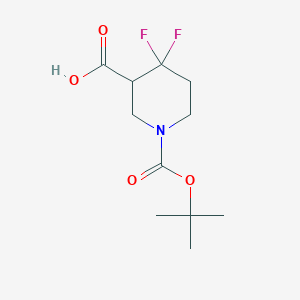

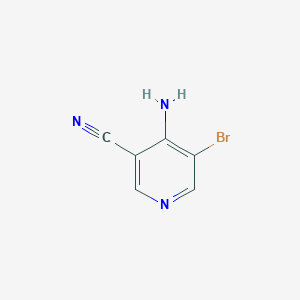

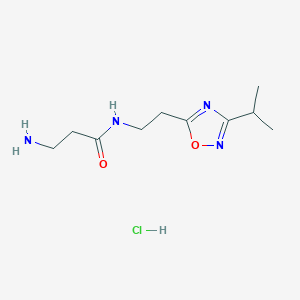

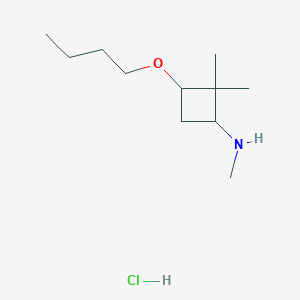

3-(Boc-aminomethyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1158759-58-0. It has a molecular weight of 230.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(((tert-butoxycarbonyl)amino)methyl)azetidine-3-carboxylic acid . The InChI code is 1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a refrigerator .科学的研究の応用

Synthesis of Functionalized Azetidine Derivatives

Research has shown that azetidine derivatives, including those derived from 3-(Boc-aminomethyl)azetidine-3-carboxylic acid, are of significant interest for biological applications and foldameric studies. The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives through a series of chemical transformations demonstrates their potential in creating biologically relevant molecules and foldamers. These derivatives contain bromo-substituted carbon centers, making them useful moieties for further functionalization, thereby expanding the toolbox for medicinal chemistry and drug design (Žukauskaitė et al., 2011).

Modular Synthesis of Azetidines

A notable advancement in the synthesis of azetidine and oxetane amino acid derivatives has been achieved through the aza-Michael addition of NH-heterocycles. This process has led to the creation of functionalized 3-substituted 3-(acetoxymethyl)azetidines, highlighting a straightforward and efficient route for preparing novel heterocyclic amino acid derivatives. Such derivatives are crucial for further applications in creating diverse molecular structures with potential therapeutic properties (Gudelis et al., 2023).

Applications in Aryne Multicomponent Coupling

The use of azetidine derivatives in transition-metal-free aryne multicomponent coupling (MCC) processes has been explored, providing a method to construct N-aryl γ-amino alcohol derivatives. This technique, utilizing azetidines as nucleophilic triggers, demonstrates the compound's versatility in forming new carbon–nitrogen and carbon–oxygen bonds under mild conditions. It showcases the application of carboxylic acids in aryne MCCs and highlights the synthetic potential of these reactions in medicinal chemistry and drug development (Roy et al., 2016).

Strain-Release-Driven Homologation

In another study, the strain-release-driven homologation of boronic esters was employed for the modular synthesis of azetidines. This methodology leverages the high ring strain associated with azabicyclo[1.1.0]butane, demonstrating a new method for constructing azetidinyl boronic esters. Such techniques are essential for the development of azetidine-containing pharmaceuticals, like cobimetinib, underscoring the value of this compound derivatives in synthesizing medicinally important compounds (Fawcett et al., 2019).

Safety and Hazards

特性

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXFPLCIOWZCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CNC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

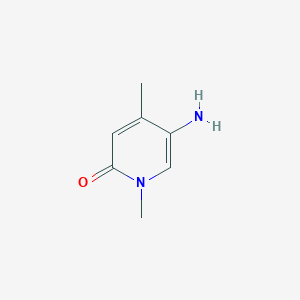

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)

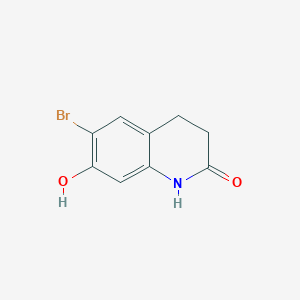

![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)